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molecular formula C9H8N2O5 B8812368 Methyl 3-carbamoyl-5-nitrobenzoate CAS No. 50826-00-1

Methyl 3-carbamoyl-5-nitrobenzoate

Cat. No. B8812368
M. Wt: 224.17 g/mol
InChI Key: FUXUMOOJLAEGAX-UHFFFAOYSA-N
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Patent
US07868001B2

Procedure details

A mixture of 3-methoxycarbonyl-5-nitrobenzoic acid (44 mmol), SOCl2 (40 mL) and DMF (1 mL) was heated to reflux for 2 hours. Then the excessive SOCl2 was removed under reduced pressure. The residue was dissolved in DCM (80 mL), and added with NH3.H2O (15 mL) dropwise after cooling by ice-water. After addition, it was continued to stir 5 min. The resulting mixture was filtrated to give methyl-3-carbamoyl-5-nitrobenzoate in 85% yield.
Quantity
44 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8](O)=[O:9])=[O:4].O=S(Cl)Cl.C[N:22](C=O)C>>[CH3:1][O:2][C:3](=[O:4])[C:5]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[C:7]([C:8](=[O:9])[NH2:22])[CH:6]=1

Inputs

Step One
Name
Quantity
44 mmol
Type
reactant
Smiles
COC(=O)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
to stir 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then the excessive SOCl2 was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (80 mL)
ADDITION
Type
ADDITION
Details
added with NH3.H2O (15 mL) dropwise
TEMPERATURE
Type
TEMPERATURE
Details
after cooling by ice-water
ADDITION
Type
ADDITION
Details
After addition, it
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)[N+](=O)[O-])C(N)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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